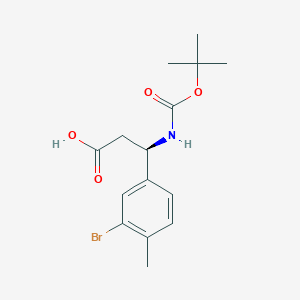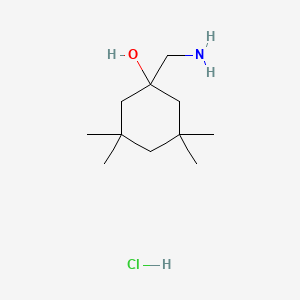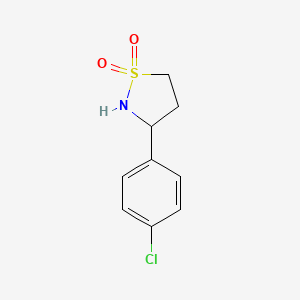
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.7 g/mol This compound is characterized by the presence of a chlorophenyl group attached to an isothiazolidine ring, which is further oxidized to form a dioxide
Métodos De Preparación
The synthesis of 3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or sulfoxide, depending on the reducing agent and conditions used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide can be compared with other similar compounds, such as:
3-(4-Bromophenyl)isothiazolidine 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
3-(4-Methylphenyl)isothiazolidine 1,1-dioxide: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.
3-(4-Nitrophenyl)isothiazolidine 1,1-dioxide:
Propiedades
Fórmula molecular |
C9H10ClNO2S |
|---|---|
Peso molecular |
231.70 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-3-1-7(2-4-8)9-5-6-14(12,13)11-9/h1-4,9,11H,5-6H2 |
Clave InChI |
YHHWUULRXDCGCS-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)NC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



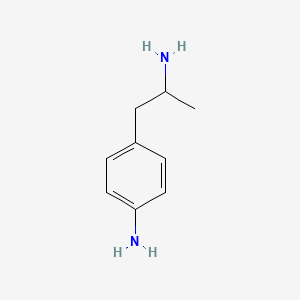

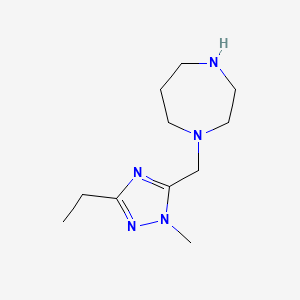
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
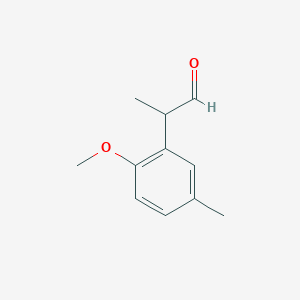
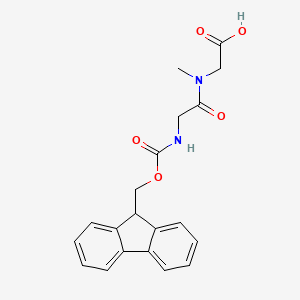
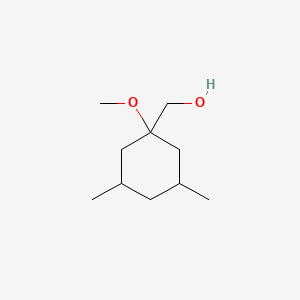

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
